Cas no 1246817-68-4 (N-Desmethyl Prochlorperazine-d8 Dimaleate)

N-Desmethyl Prochlorperazine-d8 Dimaleate 化学的及び物理的性質
名前と識別子
-
- N-Desmethyl Prochlorperazine-d8 Dimaleate
- N-Desmethyl Prochlorperazine-d8 Dimaleate Salt
- [2H8]-N-Desmethyl Prochlorperazine Dimaleate
- N-Desmethyl Prochlorperazine-D8
- 2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]phenothiazine
- 1246817-68-4
- 2-Chloro-10-[3-(1-piperazinyl)propyl]-phenothiazine-d8 Dimaleate
-
- インチ: 1S/C19H22ClN3S/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22/h1-2,4-7,14,21H,3,8-13H2
- InChIKey: ZWIQAXTYRCAVFE-UHFFFAOYSA-N
- ほほえんだ: C(N1C2=CC=CC=C2SC2=CC=C(Cl)C=C12)CCN1C([H])([H])C([H])([H])NC([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 367.1725105g/mol
- どういたいしつりょう: 367.1725105g/mol
- 同位体原子数: 8
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 43.8Ų
N-Desmethyl Prochlorperazine-d8 Dimaleate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D292087-1mg |
N-Desmethyl Prochlorperazine-d8 Dimaleate |
1246817-68-4 | 1mg |
$ 234.00 | 2023-09-08 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-88405-10mg |
2-chloro-10-(3-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)propyl)-10h-phenothiazine |
1246817-68-4 | 10mg |
¥11980.00 | 2023-09-15 | ||
TRC | D292087-10mg |
N-Desmethyl Prochlorperazine-d8 Dimaleate |
1246817-68-4 | 10mg |
$ 1774.00 | 2023-09-08 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-88405-1mg |
2-chloro-10-(3-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)propyl)-10h-phenothiazine |
1246817-68-4 | 1mg |
¥1530.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | D292087-10mg |
2-chloro-10-(3-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)propyl)-10h-phenothiazine |
1246817-68-4 | 10mg |
¥14400.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | D292087-1mg |
2-chloro-10-(3-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)propyl)-10h-phenothiazine |
1246817-68-4 | 1mg |
¥1800.00 | 2023-09-15 |
N-Desmethyl Prochlorperazine-d8 Dimaleate 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
N-Desmethyl Prochlorperazine-d8 Dimaleateに関する追加情報
Professional Introduction to N-Desmethyl Prochlorperazine-d8 Dimaleate (CAS No. 1246817-68-4)
N-Desmethyl Prochlorperazine-d8 Dimaleate, a deuterated derivative of the well-known antipsychotic and antiemetic compound prochlorperazine, represents a significant advancement in pharmaceutical research and development. This compound, identified by the CAS number 1246817-68-4, has garnered considerable attention due to its unique properties and potential applications in both clinical and academic settings. The introduction of deuterium atoms into the molecular structure not only enhances analytical precision but also offers insights into metabolic pathways and drug interactions.
The parent compound, prochlorperazine, is a phenothiazine derivative widely used for its efficacy in treating schizophrenia, nausea, and vomiting. Its mechanism of action involves antagonism of dopamine receptors, particularly D2 receptors in the central nervous system. The N-demethylation of prochlorperazine is a key metabolic step, and the synthesis of N-Desmethyl Prochlorperazine-d8 Dimaleate allows researchers to study this process in greater detail. The dimaleate salt form enhances solubility and bioavailability, making it a promising candidate for various pharmacological studies.
Recent research has highlighted the importance of deuterated compounds in drug development. Deuterium labeling can stabilize molecules against metabolic degradation, leading to improved pharmacokinetics and prolonged therapeutic effects. In the case of N-Desmethyl Prochlorperazine-d8 Dimaleate, the incorporation of deuterium atoms provides a tool for investigating the metabolic fate of prochlorperazine and its derivatives. This can lead to a better understanding of drug-drug interactions and potential side effects.
The dimaleate salt form of N-Desmethyl Prochlorperazine-d8 Dimaleate has been extensively studied for its pharmacological properties. Studies have shown that this compound exhibits similar efficacy to its parent molecule but with improved pharmacokinetic profiles. The enhanced solubility and bioavailability make it an attractive candidate for oral formulations, potentially improving patient compliance and therapeutic outcomes. Additionally, the deuterated version may offer advantages in terms of reduced metabolism by certain enzymatic pathways, which could be particularly beneficial in patients with impaired liver function.
Advances in mass spectrometry techniques have enabled researchers to gain deeper insights into the metabolic pathways of deuterated drugs. N-Desmethyl Prochlorperazine-d8 Dimaleate serves as an excellent probe for studying these pathways, providing valuable data on enzymatic activity and substrate specificity. This information is crucial for optimizing drug formulations and predicting potential adverse reactions. Furthermore, the use of stable isotope labeling can aid in the development of more accurate diagnostic tools for monitoring drug metabolism in patients.
The pharmaceutical industry has shown increasing interest in deuterated compounds due to their potential to extend patent life and reduce off-patent competition. N-Desmethyl Prochlorperazine-d8 Dimaleate exemplifies this trend, offering a novel approach to an established therapeutic class. By leveraging deuterium labeling technology, pharmaceutical companies can develop next-generation drugs with improved efficacy and safety profiles. This innovation aligns with global trends toward personalized medicine and targeted therapies.
In academic research, N-Desmethyl Prochlorperazine-d8 Dimaleate has been utilized as a model compound for studying drug metabolism and transport mechanisms. Its unique properties make it an ideal candidate for high-throughput screening assays aimed at identifying new therapeutic agents. The dimaleate salt form also facilitates its use in preclinical studies, where solubility and bioavailability are critical factors. These studies contribute to a broader understanding of pharmacokinetic principles and can guide the development of future drugs.
The synthesis of N-Desmethyl Prochlorperazine-d8 Dimaleate involves sophisticated chemical methodologies that ensure high purity and yield. Advanced synthetic techniques, such as chiral resolution and catalytic hydrogenation, are employed to achieve the desired molecular structure. These methods are essential for producing compounds that meet stringent pharmaceutical standards. The ability to synthesize complex deuterated derivatives underscores the growing capabilities of modern organic chemistry.
Regulatory agencies have increasingly recognized the value of deuterated drugs in extending market exclusivity for existing therapies. N-Desmethyl Prochlorperazine-d8 Dimaleate exemplifies this regulatory landscape, as it represents a modified version of an already approved drug with enhanced properties. This approach can provide pharmaceutical companies with additional revenue streams while offering patients improved treatment options. The regulatory pathway for such compounds is often more streamlined compared to entirely new molecular entities.
Future research directions for N-Desmethyl Prochlorperazine-d8 Dimaleate include exploring its potential in treating neurological disorders beyond its current applications. Studies suggest that modulating dopamine receptor activity may have broader implications for conditions such as Parkinson's disease and depression. Additionally, investigating the compound's interactions with other neurotransmitter systems could lead to novel therapeutic strategies. These explorations are made possible by advancements in analytical techniques that allow for precise characterization of complex biochemical processes.
In conclusion, N-Desmethyl Prochlorperazine-d8 Dimaleate (CAS No. 1246817-68-4) represents a significant advancement in pharmaceutical science. Its unique properties as a deuterated derivative of prochlorperazine offer numerous benefits in clinical research, drug development, and regulatory applications. The enhanced solubility, improved pharmacokinetics, and potential for metabolic studies make this compound a valuable tool for researchers worldwide. As interest in deuterated drugs continues to grow, N-Desmethyl Prochlorperazine-d8 Dimaleate will undoubtedly play a crucial role in shaping the future of medicine.
1246817-68-4 (N-Desmethyl Prochlorperazine-d8 Dimaleate) 関連製品
- 1019854-61-5(12-Ethoxynimbolinin C)
- 2227830-75-1(rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol)
- 1375067-81-4(4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride)
- 2154662-24-3((2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid)
- 2169461-10-1(4'-(methoxymethyl)-4-azaspirobicyclo2.2.2octane-2,2'-1,3oxazinane)
- 2229030-52-6(tert-butyl N-(4-methoxy-3-sulfanylphenyl)carbamate)
- 2248276-87-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate)
- 1251691-21-0(3-methyl-6-{4-3-(pyrimidin-2-yloxy)benzoylpiperazin-1-yl}pyridazine)
- 1597065-73-0(2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)
- 1213639-18-9((1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine)




